(Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S2/c1-32-26(31)19-11-13-21(14-12-19)29-25(30)24(34-27(29)33)15-20-17-28(16-18-7-3-2-4-8-18)23-10-6-5-9-22(20)23/h2-15,17H,16H2,1H3/b24-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOXHYMWRGVFV-IWIPYMOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate, a thioxothiazolidin derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article reviews the compound's biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidin core integrated with an indole moiety, which is known for enhancing pharmacological properties. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Heavy Atoms | 9 |
| Number of Rotatable Bonds | 4 |
| Lipinski Rule Compliance | Yes |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of (Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate exhibit significant antimicrobial properties against various bacterial and fungal strains.
Antibacterial Activity
A study highlighted that compounds related to this structure showed antibacterial activity surpassing that of standard antibiotics such as ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria, indicating potent activity against pathogens like Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
The antifungal efficacy was also notable, with MIC values between 0.004 and 0.06 mg/mL. The compound demonstrated effectiveness against fungi such as Trichoderma viride and Aspergillus fumigatus, showcasing its broad-spectrum potential .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tyrosinase : Research indicates that thioxothiazolidin derivatives can inhibit tyrosinase activity, a critical enzyme in melanin synthesis, thereby affecting melanogenesis .
- Kinase Inhibition : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in bacterial resistance mechanisms, enhancing their antibacterial properties .
- Induction of Apoptosis : Compounds have shown potential in inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival .
Study on Melanogenesis Inhibition
A study focusing on the effects of thioxothiazolidin derivatives on melanogenesis revealed that the compound significantly reduced tyrosinase protein levels without affecting its mRNA levels or enzymatic activity. This finding supports the hypothesis that these compounds may alter vesicular transport mechanisms within melanocytes .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of related compounds against a panel of bacteria and fungi, confirming their superior activity compared to traditional antibiotics. The study utilized both in vitro testing and molecular docking to elucidate the mechanisms behind the observed activities .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds related to (Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate. A notable example is the evaluation of various derivatives against a panel of human tumor cell lines. The compound exhibited potent growth inhibition against melanoma and ovarian cancer cell lines, with GI(50) values indicating strong cytotoxicity:
| Cell Line | GI(50) (nM) | LC(50) (nM) |
|---|---|---|
| UACC-257 (Melanoma) | 13.3 | 308 |
| OVCAR-8 (Ovarian) | 19.5 | 851 |
These findings suggest that derivatives of this compound can serve as lead candidates for further structural optimization aimed at enhancing their anticancer activity .
Antimicrobial Properties
The antimicrobial activity of (Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate and its analogs has also been extensively studied. A series of derivatives were synthesized and tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated superior antibacterial activity compared to standard antibiotics like ampicillin:
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| MRSA | 248–372 | 372–1240 |
| E. coli | >200 | >200 |
The most active compounds showed MIC values significantly lower than those of traditional antibiotics, highlighting their potential as new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of (Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate. Modifications in the indole and thiazolidine moieties have been shown to impact biological activity significantly. For instance, substituting different groups on the indole ring or altering the thiazolidine structure can enhance both anticancer and antimicrobial activities:
| Modification | Effect on Activity |
|---|---|
| Introduction of methoxy group | Increased antibacterial potency |
| Replacement with isonicotinamide | Enhanced activity against resistant strains |
| Alteration in the benzyl group | Varied cytotoxic effects across different cell lines |
These modifications provide pathways for developing more potent derivatives tailored for specific therapeutic applications .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and evaluation of various derivatives of (Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate:
Case Study: Synthesis and Evaluation
A recent study synthesized a series of new derivatives and evaluated their biological activities using in vitro assays against both cancer cell lines and bacterial strains. The results indicated that certain modifications led to compounds with improved efficacy, suggesting a promising avenue for drug development .
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between synthesized compounds and their biological targets. These studies revealed insights into how structural changes can affect binding affinity and biological activity, guiding further optimization efforts .
Chemical Reactions Analysis
Thiazolidinone Core Formation
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Mechanism : Cyclocondensation of thiosemicarbazide with α-mercaptoacetic acid or its derivatives, followed by Knoevenagel condensation to introduce the methylene-indole group .
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Catalysts : Nano-CdZr4(PO4)6 or CoFe2O4@SiO2/PrNH2 nanoparticles enhance yield and regioselectivity .
Indole Moiety Incorporation
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Reaction : Electrophilic substitution at the indole C3 position using Vilsmeier-Haack or Friedel-Crafts alkylation, followed by benzylation .
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Conditions : Acidic or Lewis acid-catalyzed environments (e.g., BF3·OEt2) .
Nucleophilic Reactions at the Thioxothiazolidinone Core
The 2-thioxo and 4-oxo groups are reactive toward nucleophiles:
Electrophilic and Cycloaddition Reactions
The exocyclic methylene group (C5) participates in cycloadditions:
-
[4+2] Diels-Alder Reactions :
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1,3-Dipolar Cycloadditions :
Ester Hydrolysis and Derivatives
The methyl benzoate group undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Application | Reference |
|---|---|---|---|
| H2SO4 (aq)/Heat | Carboxylic acid derivative | Improved solubility for bioassays | |
| LiOH/THF | Lithium carboxylate intermediate | Precursor for amide/ester derivatives |
Biological Interactions as Reaction Surrogates
In pharmacological contexts, the compound interacts with biological targets via:
-
Enzyme Inhibition :
-
Redox Reactions :
Thermal and Photochemical Stability
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Thermal Degradation : Decomposition above 200°C (TGA data), forming volatile sulfur oxides .
-
Photoreactivity : Z→E isomerization under UV light (λ = 254 nm), monitored via HPLC .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Key Reaction Partners |
|---|---|---|
| 2-Thioxo group | 1 | Alkyl halides, oxidizing agents |
| Exocyclic methylene | 2 | Dienophiles, dipolarophiles |
| 4-Oxo group | 3 | Nucleophiles (e.g., amines) |
| Methyl benzoate | 4 | Hydrolytic agents |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is structurally related to other indole-thiazolidinone hybrids, differing primarily in substituents on the indole ring, the thiazolidinone core, and the carboxylate side chain. Below is a detailed comparison with key analogs:
Substituent Variations on the Indole Ring
- (Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h): Replaces the benzyl group with a methoxy substituent at the indole’s 5-position. Exhibits enhanced antifungal activity against Aspergillus niger (MIC = 8 µg/mL) compared to non-methoxy derivatives, likely due to improved membrane permeability .
- (Z)-4-(5-((5-Fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (9): Incorporates a fluorine atom at the indole’s 5-position and a butanoic acid chain. Shows a lower melting point (192–193°C) than the target compound (inferred from analogs), suggesting altered crystallinity and solubility .
Modifications to the Carboxylate Side Chain
- (Z)-Methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-1H-indole-2-carboxylate (13): Replaces the benzoate group with a 3-fluorophenyl-thiazolidinone and adds a methoxy group at the indole’s 6-position. Demonstrates broad-spectrum antibacterial activity (MIC = 4–16 µg/mL against Staphylococcus aureus and Escherichia coli), highlighting the role of fluorinated aryl groups in enhancing potency .
Thiazolidinone Core Modifications
- (Z)-Methyl 5-fluoro-3-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (16): Substitutes the thiazolidinone’s 3-position with a morpholino group. Shows reduced activity against gram-negative bacteria but improved selectivity, suggesting steric or electronic hindrance from the morpholino moiety .
Physicochemical and Spectroscopic Comparisons
- Melting Points :
- 1H NMR Profiles :
- IR Spectroscopy: All analogs share characteristic C=O (1700–1690 cm⁻¹) and C=S (1575–1595 cm⁻¹) stretches, confirming the thiazolidinone core .
Mechanism and Structure-Activity Relationships (SAR)
- Z-Configuration Essentiality: The Z-geometry of the exocyclic double bond maximizes conjugation between the indole and thiazolidinone rings, enhancing binding to microbial enzymes like dihydrofolate reductase (DHFR) .
- Substituent Effects :
- Carboxylate vs. Ester Groups : Free carboxylic acid derivatives (e.g., compound 5h) generally show higher activity than methyl esters, likely due to better ionization at physiological pH .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-methyl 4-(5-((1-benzyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate?
The synthesis typically involves a multi-step protocol:
- Condensation : Reaction of 1-benzyl-1H-indole-3-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives under acidic conditions (e.g., acetic acid) to form the (Z)-configured benzylidene intermediate .
- Esterification : Coupling the thiazolidinone core with methyl 4-(bromomethyl)benzoate via nucleophilic substitution, optimized using polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the pure (Z)-isomer .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- NMR Spectroscopy : and NMR to verify the (Z)-configuration via coupling constants (e.g., ) and chemical shifts for the exocyclic double bond .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, torsion angles (e.g., C5–C6–C7–C8 = 175.72°) confirm the (Z)-geometry .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 507.12 for CHNOS) .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C) .
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm for 24 hours) to detect isomerization or degradation .
- Solubility : Test in DMSO, ethanol, or PBS (pH 7.4) for biological assays; precipitation indicates instability .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
Q. How is the biological activity of this compound screened in vitro?
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Tests : DPPH radical scavenging or FRAP assays at concentrations of 10–100 μM .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency .
- Solvent Optimization : Compare yields in DMF vs. THF; DMF often improves reaction rates due to higher polarity .
- Temperature Control : Reflux conditions (80–100°C) vs. microwave-assisted synthesis (30 minutes, 120°C) .
Q. How to resolve contradictions between computational and experimental data (e.g., NMR vs. DFT-predicted shifts)?
- DFT Refinement : Recalculate chemical shifts using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with solvent corrections .
- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations (e.g., 100 ns trajectories) .
- Experimental Replication : Repeat NMR under variable temperatures (e.g., 298 K vs. 323 K) to assess tautomerism .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the benzyl or thioxothiazolidinone moieties (e.g., electron-withdrawing groups on the indole ring) .
- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrodinger’s Phase to identify critical H-bond acceptors (e.g., 4-oxo group) .
- Enzyme Assays : Test inhibition of COX-2 or MMP-9 to link specific structural features (e.g., Z-configuration) to activity .
Q. How can computational modeling predict metabolic pathways or toxicity?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (e.g., 3.5 ± 0.2) and hepatotoxicity risks .
- Docking Studies : Target CYP3A4 or P-glycoprotein to identify potential metabolic hotspots (e.g., sulfur atoms) .
- MD Simulations : Analyze binding stability (RMSD < 2.0 Å) with DNA gyrase for antibiotic potential .
Q. What advanced analytical methods validate purity in complex matrices (e.g., cell lysates)?
- HPLC-DAD : Gradient elution (acetonitrile/water + 0.1% TFA) with retention time matching (e.g., 12.3 minutes) .
- LC-MS/MS : MRM transitions (e.g., m/z 507 → 289) for quantification in biological samples .
- Chiral HPLC : Confirm enantiopurity using a Chiralpak AD-H column (heptane/ethanol = 80:20) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
